Cas no 1225847-39-1 (3-(2,4-difluorophenyl)-4-fluorobenzoic acid)

3-(2,4-difluorophenyl)-4-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-difluorophenyl)-4-fluorobenzoic acid
- 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%
- MFCD16484331
- 2',4',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
- DTXSID90680815
- 3-(2,4-DIFLUOROPHENYL)-4-FLUOROBENZOIC ACID
- 1225847-39-1
-
- MDL: MFCD16484331
- インチ: InChI=1S/C13H7F3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18)
- InChIKey: LPHJIURXFVQMCE-UHFFFAOYSA-N
計算された属性
- 精确分子量: 252.03981395Da
- 同位素质量: 252.03981395Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3.7
3-(2,4-difluorophenyl)-4-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB327061-5g |
3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%; . |
1225847-39-1 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB327061-5 g |
3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%; . |
1225847-39-1 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-(2,4-difluorophenyl)-4-fluorobenzoic acid 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
3-(2,4-difluorophenyl)-4-fluorobenzoic acidに関する追加情報
3-(2,4-Difluorophenyl)-4-Fluorobenzoic Acid: A Comprehensive Overview
3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, also known by its CAS number 1225847-39-1, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound has garnered attention due to its unique chemical properties and potential for use in drug development. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for therapeutic interventions.
The structure of 3-(2,4-difluorophenyl)-4-fluorobenzoic acid consists of a benzoic acid moiety with fluorine substituents at specific positions. The presence of fluorine atoms significantly influences the compound's physicochemical properties, such as solubility, stability, and bioavailability. Fluorine substitution is known to enhance lipophilicity and improve the binding affinity of molecules to target proteins, which is a critical factor in drug design.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient synthetic routes using advanced methodologies such as Suzuki-Miyaura coupling and Friedel-Crafts acylation. These methods have not only improved the yield but also enhanced the purity of the compound, making it suitable for large-scale production. The synthesis process involves multiple steps, including nucleophilic aromatic substitution and oxidation reactions, which are meticulously optimized to ensure high-quality output.
In terms of applications, 3-(2,4-difluorophenyl)-4-fluorobenzoic acid has shown potential in the development of novel drugs targeting various diseases. For instance, studies have demonstrated its ability to inhibit enzymes involved in inflammation and oxidative stress. This makes it a valuable lead compound for anti-inflammatory and antioxidant therapies. Additionally, its role as a precursor in the synthesis of more complex molecules has been explored extensively.
The pharmacokinetic properties of this compound have been thoroughly investigated. Research indicates that it exhibits moderate absorption in vivo and demonstrates favorable distribution characteristics across various tissues. Its metabolic profile reveals that it undergoes phase II conjugation primarily in the liver, which is a critical factor in determining its toxicity and efficacy profiles.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of 3-(2,4-difluorophenyl)-4-fluorobenzoic acid with greater accuracy. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action. These findings have paved the way for further experimental validation and optimization of its therapeutic potential.
In conclusion, 3-(2,4-difluorophenyl)-4-fluorobenzoic acid, with its unique chemical structure and promising biological activities, represents a significant advancement in the field of medicinal chemistry. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.
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